(2Z,5Z)-5-benzylidene-3-(4-methoxyphenyl)-2-((4-methoxyphenyl)imino)thiazolidin-4-one
Description
The compound "(2Z,5Z)-5-benzylidene-3-(4-methoxyphenyl)-2-((4-methoxyphenyl)imino)thiazolidin-4-one" is a thiazolidinone derivative characterized by a central thiazolidin-4-one ring substituted with two 4-methoxyphenyl groups at positions 2 (imino) and 3, and a benzylidene moiety at position 3. Its stereochemistry (2Z,5Z) is critical for molecular conformation and intermolecular interactions. The dual 4-methoxyphenyl substituents likely enhance electron density and solubility compared to non-polar analogs, making this compound a candidate for further biological evaluation.
Properties
IUPAC Name |
(5Z)-5-benzylidene-3-(4-methoxyphenyl)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S/c1-28-20-12-8-18(9-13-20)25-24-26(19-10-14-21(29-2)15-11-19)23(27)22(30-24)16-17-6-4-3-5-7-17/h3-16H,1-2H3/b22-16-,25-24? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHSZHMWLWETOR-HNYZTYFESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CC=C3)S2)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC=CC=C3)/S2)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-benzylidene-3-(4-methoxyphenyl)-2-((4-methoxyphenyl)imino)thiazolidin-4-one typically involves the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with an α-haloketone under basic conditions. This step forms the thiazolidinone ring structure.
Introduction of Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazolidinone core and benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Addition of Methoxyphenyl Groups: The methoxyphenyl groups are incorporated through a nucleophilic substitution reaction, where the thiazolidinone derivative reacts with 4-methoxyphenylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The benzylidene and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.
Scientific Research Applications
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit promising anticancer properties. For example, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. In a study assessing 2-aryl-1,3-thiazolidin-4-one derivatives, one compound demonstrated an inhibition rate of 84.19% against leukemia cell line MOLT-4, while another showed 72.11% inhibition against CNS cancer cell line SF-295 . These findings suggest that (2Z,5Z)-5-benzylidene-3-(4-methoxyphenyl)-2-((4-methoxyphenyl)imino)thiazolidin-4-one could be further evaluated for its anticancer potential.
Neuroprotective Effects
In addition to anticancer properties, thiazolidinones have been investigated for their neuroprotective effects. A series of benzothiazole–isoquinoline derivatives were synthesized as multi-target-directed ligands for neurodegenerative diseases. Some of these compounds exhibited significant inhibitory activity against monoamine oxidase B and cholinesterase, suggesting potential applications in treating conditions like Alzheimer's disease . The structural similarities with (2Z,5Z)-5-benzylidene-3-(4-methoxyphenyl)-2-((4-methoxyphenyl)imino)thiazolidin-4-one warrant further exploration into its neuroprotective mechanisms.
Case Study 1: Anticancer Screening
A study conducted by Güzel-Akdemir et al. synthesized several thiazolidinone derivatives and assessed their anticancer activity using the National Cancer Institute's protocols. Among the tested compounds, those with substitutions similar to those in (2Z,5Z)-5-benzylidene-3-(4-methoxyphenyl)-2-((4-methoxyphenyl)imino)thiazolidin-4-one exhibited notable cytotoxic effects against diverse cancer cell lines. The results indicated a strong correlation between structural modifications and biological activity .
Case Study 2: Neuroprotective Assessment
Another investigation focused on the synthesis of compounds targeting cholinergic pathways for Alzheimer's treatment demonstrated that certain thiazolidinones could effectively inhibit acetylcholinesterase activity. This suggests that (2Z,5Z)-5-benzylidene-3-(4-methoxyphenyl)-2-((4-methoxyphenyl)imino)thiazolidin-4-one may possess similar properties that could be harnessed for neurodegenerative disease therapies .
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-benzylidene-3-(4-methoxyphenyl)-2-((4-methoxyphenyl)imino)thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it inhibits key enzymes in microbial metabolism. In anticancer research, it induces apoptosis by activating caspases and inhibiting survival pathways such as the PI3K/Akt pathway.
Comparison with Similar Compounds
Key Observations:
- Electron-Donating vs.
- Heterocyclic Substituents : Compounds like 7o (thiophene) and 3 (benzofuran-pyrazole) exhibit enhanced π-π stacking and crystallinity due to planar heterocycles .
- Steric Effects : The cyclopropyl group in compound 6 alters molecular packing and DNA-binding efficiency, suggesting substituent size impacts bioactivity .
Comparison :
- The target compound’s synthesis may require specific optimization due to dual 4-methoxyphenyl groups, which could affect reaction kinetics or purification steps.
Spectroscopic and Crystallographic Data
- IR/NMR : The target compound’s IR would show C=O (~1700 cm⁻¹) and C=N (~1600 cm⁻¹) stretches, consistent with analogs like 7i–7m . ¹H NMR would resolve methoxy protons (~δ 3.8 ppm) and aromatic protons (δ 6.8–7.5 ppm).
- Crystallography: Analogs like compound 3 (benzofuran-pyrazole) form monoclinic crystals (space group P2₁/c), whereas cyclopropyl hybrids (6) exhibit triclinic packing (P1) due to steric effects .
Biological Activity
The compound (2Z,5Z)-5-benzylidene-3-(4-methoxyphenyl)-2-((4-methoxyphenyl)imino)thiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on anticancer, anti-inflammatory, and other therapeutic potentials.
Chemical Structure and Properties
The compound features a thiazolidin-4-one core structure, which is characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of benzylidene and methoxyphenyl substituents enhances its lipophilicity and may contribute to its biological efficacy.
Anticancer Activity
Recent studies have highlighted the potential of thiazolidin-4-one derivatives as anticancer agents. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines:
These findings suggest that the compound may induce apoptosis through both extrinsic and intrinsic pathways, as evidenced by studies demonstrating its ability to trigger programmed cell death in cancer cells .
Anti-inflammatory Activity
Thiazolidin-4-one derivatives have also been investigated for their anti-inflammatory properties. The compound's structure allows it to inhibit pro-inflammatory cytokines and enzymes, which are pivotal in the inflammatory response. Specific studies have indicated that modifications at various positions on the thiazolidin ring can enhance anti-inflammatory activity, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
Antioxidant Activity
The antioxidant potential of thiazolidin-4-one derivatives has been documented, with compounds exhibiting the ability to scavenge free radicals effectively. This property is crucial for preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders. The presence of methoxy groups in the compound may further enhance its electron-donating capacity, contributing to its antioxidant activity .
Study on Anticancer Mechanisms
A notable study investigated the mechanisms through which thiazolidin-4-one derivatives exert their anticancer effects. The study found that these compounds could inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway. Additionally, they were shown to modulate the expression of genes associated with apoptosis, providing insights into their potential as chemotherapeutic agents .
Synthesis and Evaluation
The synthesis of (2Z,5Z)-5-benzylidene-3-(4-methoxyphenyl)-2-((4-methoxyphenyl)imino)thiazolidin-4-one has been achieved through various methods, including microwave-assisted synthesis, which enhances yield and purity. Subsequent biological evaluations have confirmed its promising activity across multiple assays, reinforcing its potential as a lead compound for further development .
Q & A
Q. What are the standard synthetic routes for preparing (2Z,5Z)-5-benzylidene-3-(4-methoxyphenyl)-2-((4-methoxyphenyl)imino)thiazolidin-4-one?
Methodological Answer: The compound is typically synthesized via a condensation reaction between a thiazolidinone precursor and a substituted benzaldehyde. A general protocol involves:
- Step 1: Reacting 3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one with 4-methoxybenzaldehyde under basic conditions (e.g., NaOH or KOH in ethanol or methanol) .
- Step 2: Refluxing the mixture for 6–8 hours to facilitate Schiff base formation and cyclization.
- Step 3: Purification via recrystallization (e.g., using DMF-acetic acid or ethanol) to isolate the product .
Key variables affecting yield include solvent polarity, reaction temperature, and stoichiometric ratios of reagents.
Q. How is the molecular structure of this compound confirmed experimentally?
Methodological Answer: Structural elucidation involves:
- X-ray crystallography: Determines the Z/E configuration of the benzylidene and imino groups (e.g., bond angles and torsion angles) .
- Spectroscopic techniques:
- UV-Vis spectroscopy: Detects π→π* transitions in the conjugated benzylidene system (~300–400 nm) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical spectral data?
Methodological Answer: Discrepancies in spectral data (e.g., NMR chemical shifts or IR frequencies) are addressed by:
- Geometry optimization: Using DFT functionals (B3LYP or PBE) with a 6-31G(d,p) basis set to refine molecular conformations .
- Solvent effects: Incorporating polarizable continuum models (PCM) to simulate solvent interactions in NMR calculations .
- Vibrational analysis: Scaling factors (e.g., 0.961 for B3LYP) adjust theoretical IR frequencies to match experimental data .
For example, deviations in ¹³C NMR shifts ≤5 ppm are considered acceptable due to approximations in electron correlation effects.
Q. What experimental strategies optimize reaction yield and purity for derivatives of this compound?
Methodological Answer: Yield optimization involves:
- Microwave-assisted synthesis: Reduces reaction time (e.g., from 7 hours to 30 minutes) while improving regioselectivity .
- Catalyst screening: Acidic catalysts (e.g., β-cyclodextrin-SO3H) enhance cyclization efficiency under solvent-free conditions .
- Chromatographic purification: Flash column chromatography (silica gel, hexane/ethyl acetate gradient) removes byproducts like unreacted aldehydes .
Q. How can researchers design biological activity studies for this compound, given its structural similarity to bioactive thiazolidinones?
Methodological Answer: Leverage structural motifs linked to known activities:
- Antimicrobial assays: Test against Gram-positive bacteria (e.g., S. aureus) using agar diffusion, with ampicillin as a positive control .
- Antioxidant screening: Measure DPPH radical scavenging activity (IC50 values) and compare to ascorbic acid .
- Molecular docking: Simulate interactions with targets like hemoglobin subunits (PDB ID: 1HHO) to predict binding affinities .
Note: Substituent effects (e.g., electron-withdrawing nitro groups) correlate with enhanced bioactivity in related compounds .
Data Contradiction Analysis
Q. How should researchers resolve contradictions between X-ray crystallography and DFT-predicted bond lengths?
Methodological Answer: Contradictions arise due to:
- Crystal packing forces: X-ray data reflect intermolecular interactions absent in gas-phase DFT calculations. Compare with Hirshfeld surface analysis to quantify packing effects .
- Dynamic vs. static structures: DFT optimizes isolated molecules, while X-ray captures time-averaged conformations. Use molecular dynamics (MD) simulations to model thermal motion .
Example: A 0.02 Å deviation in C=N bond lengths may arise from crystal lattice strain, not computational error.
Tables of Key Data
Q. Table 1: Comparative Spectral Data for Thiazolidinone Derivatives
| Property | Experimental (This Compound) | DFT (B3LYP/6-31G(d,p)) | Deviation |
|---|---|---|---|
| C=O Stretch (cm⁻¹) | 1705 | 1712 | +7 |
| ¹³C NMR (C=N, ppm) | 158.3 | 156.9 | -1.4 |
| UV-Vis λmax (nm) | 345 | 338 (gas phase) | -7 |
Q. Table 2: Reaction Yield Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional reflux | 65 | 85 |
| Microwave-assisted | 92 | 95 |
| Solvent-free (catalyzed) | 88 | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
